
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-alpha-(9-Fluorenylmethyloxycarbonyl)” is a type of protecting group used in peptide synthesis . It’s often used to protect amines through the formation of amides . This protecting group is stable under acidic and oxidative conditions, but can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino-acids involves the reaction of free amino-acids (like glycine and alanine) with 9-fluorenylmethylchloroformate . This leads to the formation of small amounts of Fmoc-dipeptide which are difficult to eliminate by crystallization . An alternative way to prepare Fmoc-amino-acids is by reacting the Fmoc-chloride first with sodium azide and then with the free amino-acid .Chemical Reactions Analysis
The chemical reactions involving “N-alpha-(9-Fluorenylmethyloxycarbonyl)” compounds typically involve the attachment or detachment of the protecting group . For example, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .Wissenschaftliche Forschungsanwendungen
Solid Phase Peptide Synthesis
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine is significantly used in peptide synthesis. The compound's symmetrical anhydrides, formed using water-soluble carbodiimide, have proven to be stable and efficient in solid-phase peptide synthesis, as demonstrated in the synthesis of methionine-enkephalin. These anhydrides offer advantages over traditional Fmoc solid phase methods, providing higher stability and efficiency (Heimer et al., 2009).
Reactivity and Stability Studies
The compound has also been at the center of various reactivity and stability studies. For instance, its alpha-dicarbonyl compounds were investigated in the Maillard reaction with reducing sugars, showing specific formation patterns at different pH levels (Pfeifer & Kroh, 2010). Moreover, research into the one-pot synthesis of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids highlighted its applicability in synthesizing diverse compounds while maintaining the chirality of the starting α-amino acids, beneficial in solution and solid-phase peptide synthesis (Siciliano et al., 2012).
Interaction with Biomolecules
Studies have also been conducted on the interaction of L-methionine with biomolecules such as α-chymotrypsin. The findings provide insights into the stability, function, and structural alterations of enzymes in the presence of L-methionine, offering valuable information for drug development and basic sciences (Asgharzadeh et al., 2019).
Biochemical and Molecular Role
The compound's derivatives have been extensively studied for their role in cellular biochemistry, such as S-adenosyl-L-methionine (SAMe), which is involved in various biological reactions and has been the subject of numerous studies highlighting its biochemical, molecular, and therapeutic effects (Bottiglieri, 2002).
Fluorescence Detection and Enzymatic Activation
Innovative applications include the use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, convertible into enzymatically activated surfactants for creating homogeneous aqueous nanotube dispersions on-demand (Cousins et al., 2009). Also, its derivatives have been used in developing a water-soluble pillar[5]arene-based chemosensor for highly selective and sensitive fluorescence detection of L-methionine in water solutions, signifying its importance in biochemical detections (Lin et al., 2017).
Wirkmechanismus
Target of Action
Fmoc-Met(CF3)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine, is a modified amino acid. The primary targets of this compound are proteins and peptides, where it serves as a building block in their synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The Fmoc group in the compound provides protection for the amino acid during the synthesis process . This protection is crucial to ensure the correct sequence of amino acids in the peptide chain.
Biochemical Pathways
The compound plays a role in the biochemical pathway of protein synthesis. It is incorporated into peptides through the process of solid-phase peptide synthesis (SPPS). The Fmoc group is removed during the synthesis process, allowing the amino acid to be incorporated into the growing peptide chain .
Result of Action
The result of the action of Fmoc-Met(CF3)-OH is the successful incorporation of the methionine amino acid into the peptide chain during synthesis. This allows for the creation of peptides with specific sequences, which can have various biological activities .
Action Environment
The action of Fmoc-Met(CF3)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the synthesis process . Additionally, the compound’s interaction with a phospholipid surface has been analyzed, suggesting potential implications in cellular environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUMRLXZBQOAJ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

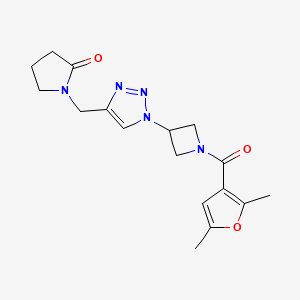
![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)
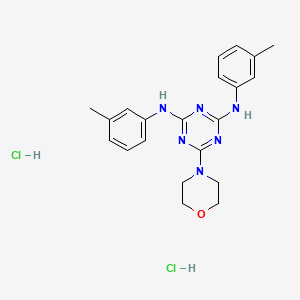
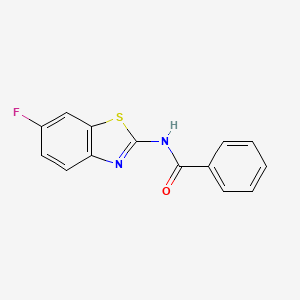

![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)


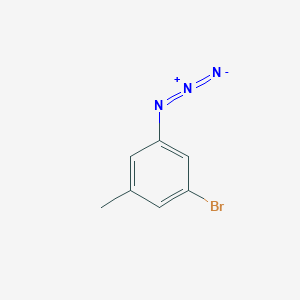
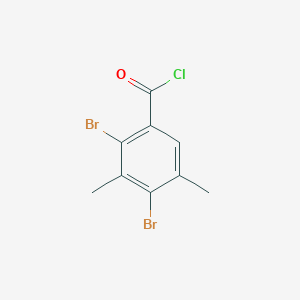
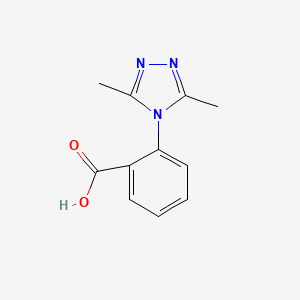

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)
